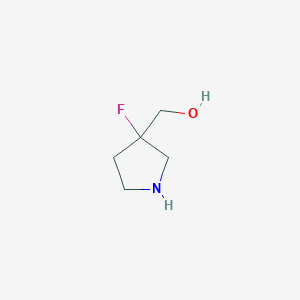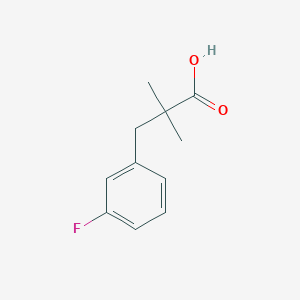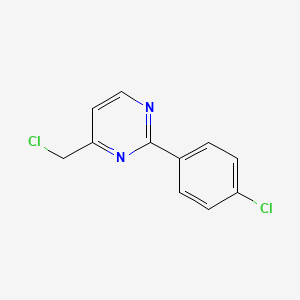
(3-Fluoropyrrolidin-3-yl)methanol
Descripción general
Descripción
“(3-Fluoropyrrolidin-3-yl)methanol” is a chemical compound with the molecular formula C5H10FNO. It has a molecular weight of 119.14 .
Molecular Structure Analysis
The InChI code for “(3-Fluoropyrrolidin-3-yl)methanol hydrochloride” is1S/C5H10FNO.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4H2;1H . This indicates the structural formula of the compound. Physical And Chemical Properties Analysis
“(3-Fluoropyrrolidin-3-yl)methanol” has a molecular weight of 119.14 . The compound is stored at room temperature . Unfortunately, specific physical properties like boiling point, melting point, and density are not available in the retrieved data.Aplicaciones Científicas De Investigación
Drug Discovery
The pyrrolidine ring, which is a part of the “(3-Fluoropyrrolidin-3-yl)methanol” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Antibacterial and Antifungal Activity
Pyrrolidine derivatives have shown antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . “(3-Fluoropyrrolidin-3-yl)methanol” could potentially have similar applications.
Antioxidant Activity
Some pyrrolidine derivatives have demonstrated antioxidant activity . It’s possible that “(3-Fluoropyrrolidin-3-yl)methanol” could be used in similar applications.
Inhibitors of Receptor Tyrosine Kinase
Pyrrole subunits, which are similar to pyrrolidine, are known to inhibit reverse transcriptase and cellular DNA polymerases protein kinases . “(3-Fluoropyrrolidin-3-yl)methanol” might have similar inhibitory effects.
Cholesterol Reducing Drugs
Pyrrole subunits are also used in cholesterol reducing drugs . It’s possible that “(3-Fluoropyrrolidin-3-yl)methanol” could be used in the development of new cholesterol-lowering medications.
Safety and Hazards
Propiedades
IUPAC Name |
(3-fluoropyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-5(4-8)1-2-7-3-5/h7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOGZQDBFUFMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306807 | |
| Record name | 3-Fluoro-3-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoropyrrolidin-3-yl)methanol | |
CAS RN |
1273566-33-8 | |
| Record name | 3-Fluoro-3-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1273566-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-3-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine](/img/structure/B1445213.png)


![(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1445216.png)




![2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B1445224.png)
